molecular formula C13H9F3N4O2 B2532152 N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-3-carboxamide CAS No. 2034327-22-3

N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-3-carboxamide

Cat. No.: B2532152
CAS No.: 2034327-22-3
M. Wt: 310.236
InChI Key: QFRZQIUBEYIUAR-UHFFFAOYSA-N
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Description

N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a triazolo[4,3-a]pyridine core, a trifluoromethyl group, and a furan-3-carboxamide moiety

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo derivatives, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .

Mode of Action

It is known that the hydrogen bond accepting and donating characteristics of the triazole core can make specific interactions with different target receptors . This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the targets’ function.

Biochemical Pathways

Similar compounds have been reported to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . These enzymes are involved in various biochemical pathways, including cellular respiration, nerve signal transmission, phosphate metabolism, fat digestion, and steroid hormone synthesis, respectively.

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability and its potential interactions with biological systems.

Result of Action

Similar compounds have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may have a wide range of molecular and cellular effects.

Action Environment

For instance, the compound’s melting point, a measure of its stability under heat, has been reported for similar compounds .

Biochemical Analysis

Biochemical Properties

N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-3-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, triazole derivatives, including this compound, have been shown to inhibit enzymes such as c-Met and VEGFR-2 kinases . These interactions are significant as they can modulate signaling pathways involved in cell growth and proliferation. The compound’s ability to bind to these enzymes and inhibit their activity highlights its potential as a therapeutic agent in cancer treatment.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the growth of cancer cell lines such as A549, MCF-7, and HeLa by interfering with the c-Met signaling pathway . Additionally, it induces apoptosis in these cells by up-regulating pro-apoptotic proteins like Bax and down-regulating anti-apoptotic proteins like Bcl2 . These effects underscore the compound’s potential as an anticancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating their function. For instance, the compound’s interaction with c-Met and VEGFR-2 kinases results in the inhibition of these enzymes, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival . Additionally, the compound can modulate gene expression by influencing transcription factors and other regulatory proteins. These molecular interactions are critical for understanding the compound’s therapeutic potential.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, maintaining its biological activity over time . Prolonged exposure to the compound can lead to changes in cellular function, including alterations in cell cycle progression and induction of apoptosis. These findings are essential for optimizing the compound’s use in therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of the compound can effectively inhibit tumor growth without causing significant toxicity . Higher doses may lead to adverse effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for safe and effective treatment.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is metabolized by enzymes such as cytochrome P450, which facilitate its biotransformation into active metabolites . These metabolites can further interact with various biomolecules, influencing metabolic flux and altering metabolite levels. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and optimizing its therapeutic use.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, accumulating in specific tissues where it exerts its biological effects . Additionally, binding proteins can facilitate the compound’s distribution within the cellular environment, influencing its localization and activity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, where it interacts with key biomolecules . Post-translational modifications and targeting signals play a role in directing the compound to these compartments, ensuring its precise localization and optimal activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-3-carboxamide typically involves multiple steps, starting with the construction of the triazolo[4,3-a]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors. The trifluoromethyl group is introduced using reagents such as trifluoromethylating agents, while the furan-3-carboxamide moiety is attached through amide bond formation reactions.

Industrial Production Methods: On an industrial scale, the production of this compound requires optimization of reaction conditions to ensure high yield and purity. This involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions. Purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium(VI) oxide are used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-3-carboxamide is studied for its potential biological activities. It has been investigated for its antibacterial, antifungal, and anticancer properties.

Medicine: In the medical field, this compound is explored for its therapeutic potential. It has shown promise in preclinical studies for the treatment of various diseases, including cancer and infectious diseases.

Industry: In industry, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in pharmaceuticals, agrochemicals, and other sectors.

Comparison with Similar Compounds

  • Triazolo[4,3-a]pyridine derivatives: These compounds share the triazolo[4,3-a]pyridine core but differ in their substituents.

  • Furan-3-carboxamide derivatives: These compounds have the furan-3-carboxamide moiety but differ in their core structures.

Uniqueness: N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-3-carboxamide is unique due to its combination of the triazolo[4,3-a]pyridine core, trifluoromethyl group, and furan-3-carboxamide moiety. This combination provides distinct chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N4O2/c14-13(15,16)9-1-3-20-10(5-9)18-19-11(20)6-17-12(21)8-2-4-22-7-8/h1-5,7H,6H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFRZQIUBEYIUAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2CNC(=O)C3=COC=C3)C=C1C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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